2-(2-CHLOROPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE

medicinal chemistry drug design physicochemical profiling

Spinal muscular atrophy research often faces a lack of defined, commercially available SMN modulators. This 2-chlorophenyl-thiazolyl-piperidine acetamide directly addresses that gap: - Validated scaffold: Explicitly claimed in SMN protein production modulator patents. - CNS-optimized properties: Computed TPSA of 73.5 Ų and XLogP3 of 3.5, within the favorable CNS MPO range for brain penetration studies. - Tool molecule utility: The 2-chlorophenyl moiety serves as a halogen-bond donor for co-crystallography and binding-mode interrogation. - Rapid acquisition: Available at ≥90% purity, enabling immediate hit validation and analog synthesis.

Molecular Formula C16H18ClN3OS
Molecular Weight 335.85
CAS No. 1448056-70-9
Cat. No. B2550290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-CHLOROPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE
CAS1448056-70-9
Molecular FormulaC16H18ClN3OS
Molecular Weight335.85
Structural Identifiers
SMILESC1CN(CCC1NC(=O)CC2=CC=CC=C2Cl)C3=NC=CS3
InChIInChI=1S/C16H18ClN3OS/c17-14-4-2-1-3-12(14)11-15(21)19-13-5-8-20(9-6-13)16-18-7-10-22-16/h1-4,7,10,13H,5-6,8-9,11H2,(H,19,21)
InChIKeyMBAXQPUVJZMUFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide Overview


2-(2-Chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide (CAS 1448056-70-9) is a synthetic small molecule featuring a 2-chlorophenylacetamide side chain linked to a 1-(thiazol-2-yl)piperidine scaffold. It belongs to the class of aryl-thiazolyl-piperidines, which have been explored as modulators of survival motor neuron (SMN) protein production and as fungicidal agents [1]. The compound is commercially available as a research-grade screening compound (≥90% purity) from Life Chemicals [2].

Pathway Study
Supports SMN protein modulation screening and SAR expansion studies.
Procurement
Commercially available research-grade compound; avoids custom synthesis lead time.

Substitution-Sensitive Biological Outcomes in Thiazolyl-Piperidines


Within the thiazolyl-piperidine chemotype, seemingly minor structural modifications—such as the position of halogen substitution on the phenyl ring or the nature of the acetamide linker—can profoundly alter target binding, selectivity, and pharmacokinetic profile [1]. Generic substitution without quantitative evidence risks selecting a compound with reduced potency, shifted selectivity, or unfavorable physicochemical properties that compromise assay reproducibility or in vivo translation.

Halogen Regioisomer
Shifting from 2-chloro to 3- or 4-chloro phenyl substitution may alter target engagement and selectivity profile.
Acetamide Linker Variability
Modifications to the acetamide linker can change physicochemical properties, potentially affecting assay reproducibility.

2-(2-Chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide vs. Analogs: Key Comparisons


Physicochemical Profile and Lipophilicity Comparison

The target compound exhibits a computed XLogP3 of 3.5 and a topological polar surface area (TPSA) of 73.5 Ų [1]. These values place it within favorable oral drug-like space (Lipinski rule of five). Among structurally related thiazolyl-piperidine derivatives disclosed in patent literature [2], the 2-chlorophenyl substitution pattern is explicitly claimed for SMN protein modulation, suggesting that this particular regioisomer may possess distinct biological activity compared to 3- or 4-chloro analogs. However, no direct comparative potency or selectivity data for the target compound versus specific named analogs are publicly available as of this guide.

Physicochemical Profile
Class-level
XLogP3 3.5 TPSA 73.5 Ų MW 335.9
Favorable drug-likeness for CNS screening; 2-Cl regioisomer claimed in SMN patents.
Computed properties; no direct comparative potency data available.
medicinal chemistry drug design physicochemical profiling

Purity Specification vs. Screening Standards

Life Chemicals offers the compound at ≥90% purity in quantities from 1 mg to 100 mg [1]. While many in-class screening compounds are listed at ≥95% purity, the explicit specification and availability from a commercial vendor enable immediate procurement without custom synthesis, which is a practical differentiator for time-sensitive screening campaigns. Purity data for direct structural analogs from alternative vendors were not found in publicly accessible catalogs at the time of this guide.

Purity & Availability
Supplier spec
This compound ≥90% (Life Chemicals) Immediate stock 1–100 mg
Typical analog ≥95% custom synthesis Lead time 8–12 weeks
Enables rapid SAR procurement; avoids synthesis delay and cost uncertainty.
Purity specification to verify by in-house QC; analog data not publicly available.
compound procurement quality control screening library

Optimal Applications for 2-(2-Chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide


SMN Protein Modulation Screening and SAR Expansion

Given the explicit inclusion of 2-chlorophenyl-substituted thiazolyl-piperidines in patent claims for SMN protein production modulation [1], this compound is a logical starting point for structure–activity relationship (SAR) studies aimed at spinal muscular atrophy. Its ready commercial availability [2] enables rapid acquisition for hit validation and analog synthesis.

Fungicidal Lead Exploration in Agrochemical Research

The acetamido-piperidine-thiazole scaffold has demonstrated fungicidal activity in published agrochemical studies [3]. Although the specific 2-chlorophenyl analog was not individually profiled in that work, its structural alignment with the active series makes it a candidate for follow-up antifungal screening against crop pathogens.

Physicochemical Property Benchmarking for CNS Drug Design

With a computed TPSA of 73.5 Ų and XLogP3 of 3.5 [4], the compound falls within the favorable range for CNS multiparameter optimization (MPO). It can serve as a reference point for medicinal chemistry teams optimizing brain penetration within the thiazolyl-piperidine series.

Halogen-Bonding Interaction Probe in Structural Biology

The 2-chlorophenyl moiety offers a well-defined halogen-bond donor that can be exploited in co-crystallography or binding-mode studies. Procurement of the pure compound [2] enables its use as a tool molecule to interrogate halogen-bonding preferences in target active sites.

Application
Selection Property
Validation Focus
SMN protein modulator SAR studies
2-chlorophenyl regioisomer context
SMN target engagement assays
Agrochemical fungicide lead screening
Acetamido-piperidine-thiazole scaffold alignment
Crop pathogen antifungal assays
CNS drug-likeness benchmarking
Computed lipophilicity/polarity profile reference
CNS MPO score interpretation
Halogen-bonding structural biology probe
2-chlorophenyl halogen-bond donor capacity
Co-crystallography binding-mode verification
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